

# Application of (Rac)-Reparixin in Acute Lung Injury Models

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## Compound of Interest

Compound Name: (Rac)-Reparixin

Cat. No.: B2643501

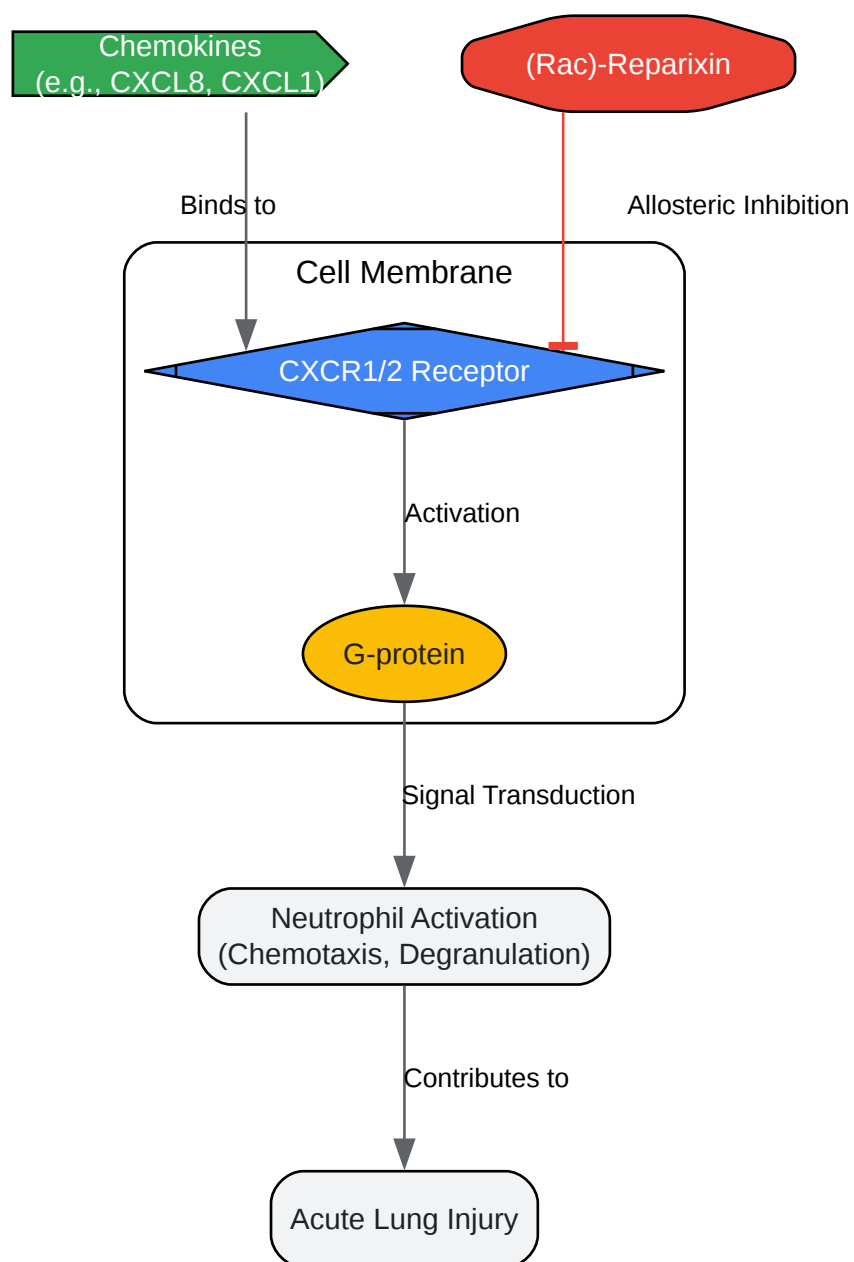
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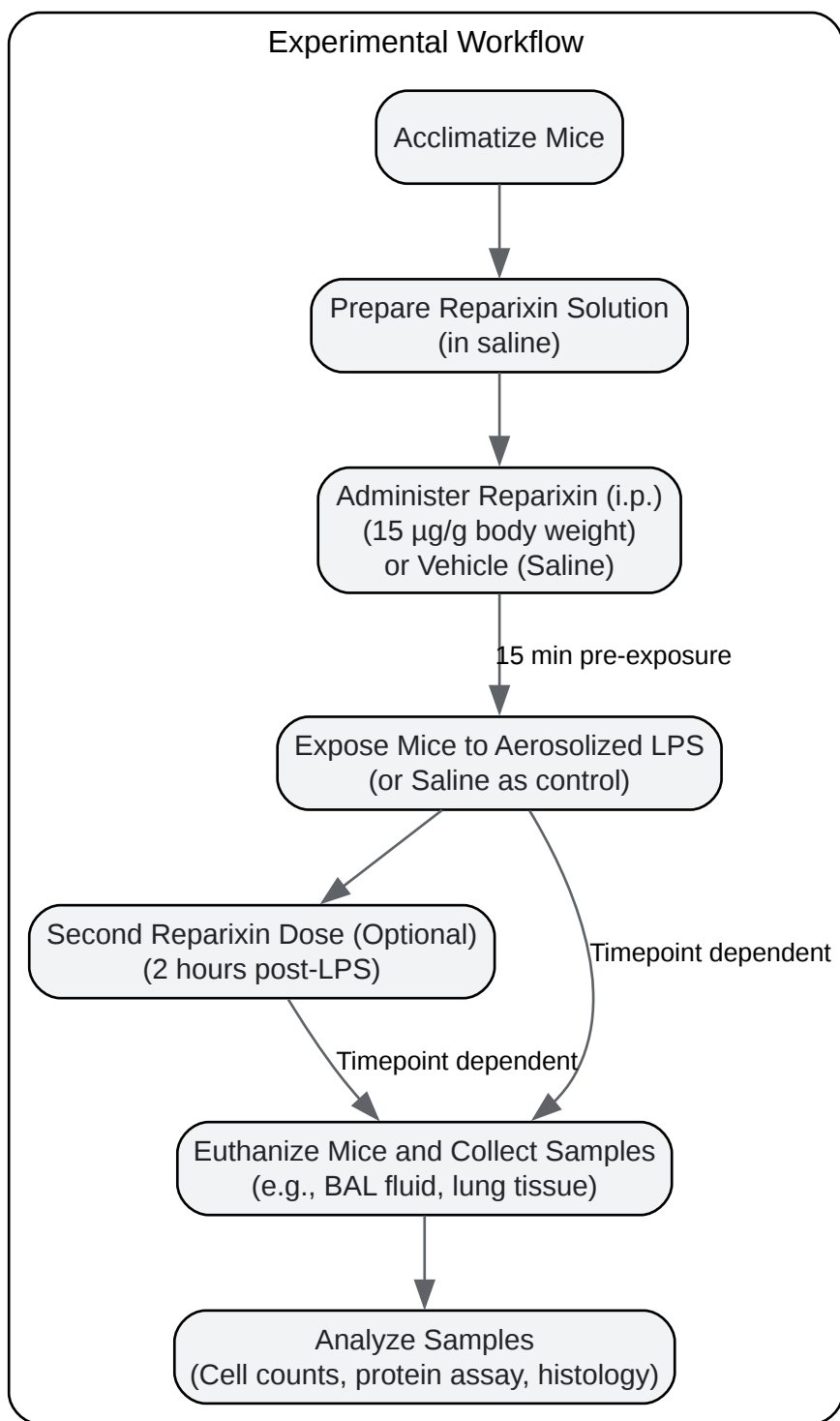
For Researchers, Scientists, and Drug Development Professionals

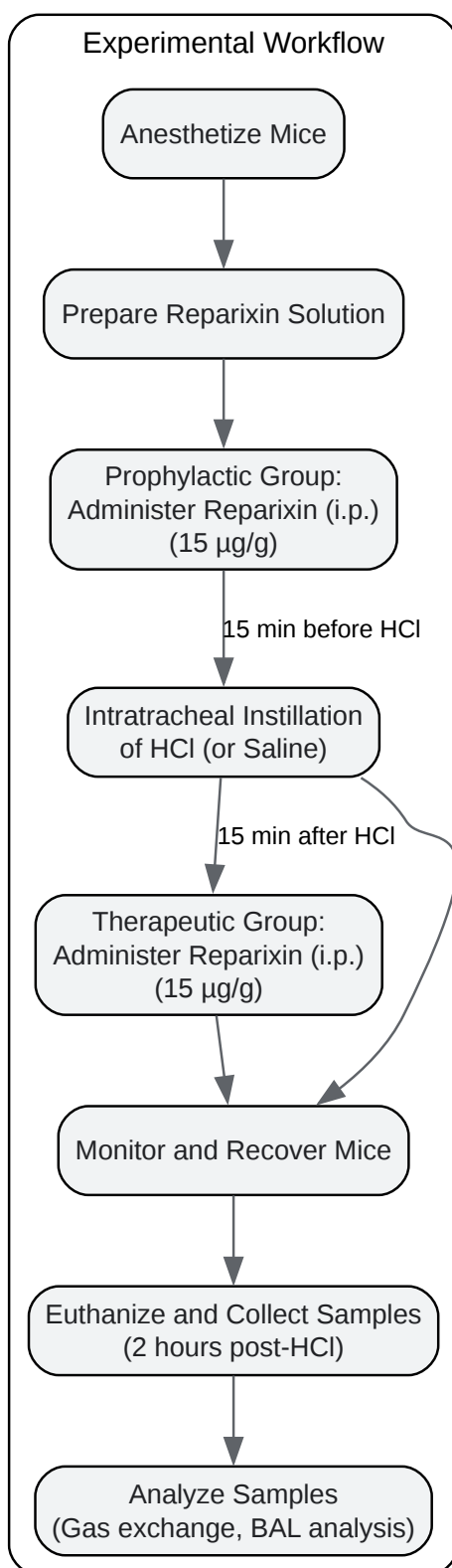
These application notes provide a comprehensive overview of the use of **(Rac)-Reparixin**, a non-competitive allosteric inhibitor of CXCR1 and CXCR2, in preclinical models of acute lung injury (ALI). The provided data, protocols, and pathway diagrams are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of Reparixin in ALI.

## Mechanism of Action

**(Rac)-Reparixin** functions as a potent antagonist of the chemokine receptors CXCR1 and CXCR2.<sup>[1][2]</sup> These receptors are primarily expressed on neutrophils and are key mediators of neutrophil recruitment and activation during inflammatory responses, such as those observed in ALI.<sup>[3][4]</sup> The binding of chemokines, particularly CXCL8 (IL-8) in humans and its functional homologs (e.g., CXCL1/KC, CXCL2/MIP-2) in mice, to CXCR1/2 triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species and proteases, all of which contribute to lung tissue damage.<sup>[1][5]</sup> Reparixin allosterically binds to these receptors, preventing the conformational changes required for signal transduction without blocking ligand binding itself.<sup>[5][6]</sup> This inhibitory action effectively reduces the influx of neutrophils into the lung interstitium and alveolar spaces, thereby mitigating the inflammatory damage associated with ALI.<sup>[3][4][7]</sup>







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